molecular formula C26H25ClN2 B10917756 4-chloro-1-(2,5-dimethylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

4-chloro-1-(2,5-dimethylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No.: B10917756
M. Wt: 400.9 g/mol
InChI Key: TYBJLZQCPKAVGK-UHFFFAOYSA-N
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Description

4-chloro-1-(2,5-dimethylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a chloro group, two dimethylbenzyl groups, and two methylphenyl groups attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(2,5-dimethylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can be achieved through a multi-step process involving the following key steps:

    Formation of the pyrazole ring: This can be done by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the benzyl and phenyl groups: This can be done through Friedel-Crafts alkylation reactions using appropriate benzyl and phenyl halides in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(2,5-dimethylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted pyrazoles with various functional groups replacing the chloro group.

Scientific Research Applications

4-chloro-1-(2,5-dimethylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting inflammation and cancer.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 4-chloro-1-(2,5-dimethylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-3,5-dimethylpyrazole: Similar structure but lacks the chloro and benzyl groups.

    4-chloro-3,5-diphenylpyrazole: Similar structure but lacks the dimethylbenzyl groups.

Uniqueness

4-chloro-1-(2,5-dimethylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is unique due to the presence of both chloro and dimethylbenzyl groups, which can impart distinct chemical and biological properties compared to other pyrazoles. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H25ClN2

Molecular Weight

400.9 g/mol

IUPAC Name

4-chloro-1-[(2,5-dimethylphenyl)methyl]-3,5-bis(4-methylphenyl)pyrazole

InChI

InChI=1S/C26H25ClN2/c1-17-6-11-21(12-7-17)25-24(27)26(22-13-8-18(2)9-14-22)29(28-25)16-23-15-19(3)5-10-20(23)4/h5-15H,16H2,1-4H3

InChI Key

TYBJLZQCPKAVGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2CC3=C(C=CC(=C3)C)C)C4=CC=C(C=C4)C)Cl

Origin of Product

United States

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